Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Description

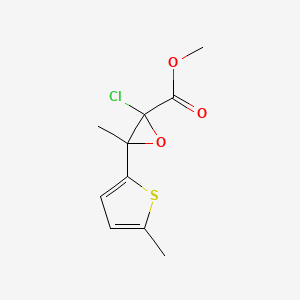

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a chiral epoxide derivative featuring a complex substitution pattern. Its structure includes:

- Oxirane (epoxide) ring: A strained three-membered cyclic ether, making it reactive toward nucleophilic or electrophilic attack.

- Chlorine substituent: Positioned at the 2-carbon of the oxirane, enhancing electrophilicity and influencing regioselectivity in ring-opening reactions.

- Methyl groups: One at the 3-carbon of the oxirane and another on the thiophene ring, contributing steric hindrance and modulating electronic effects.

- Methyl ester: A carbonyl group that stabilizes the molecule and may participate in hydrolysis or transesterification reactions.

Properties

Molecular Formula |

C10H11ClO3S |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |

InChI |

InChI=1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3 |

InChI Key |

IUGCWNAMQFNPGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2(C(O2)(C(=O)OC)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate chlorinating agents and epoxidation reagents under controlled conditions. The process may include steps such as esterification, chlorination, and epoxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions and induce biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity

Electronic and Steric Effects

- Thiophene vs. Furan: notes that thiophene-based ligands (e.g., L2) exhibit stronger π-donor properties than furan analogs (L3/L4), which could stabilize transition states in catalytic cycles . This suggests the main compound’s thiophene may enhance electrophilic aromatic substitution or coordination chemistry.

- Chlorine vs.

Biological Activity

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate (CAS No. 5781-53-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₉ClO₃S

- Molecular Weight : 222.68 g/mol

- CAS Number : 5781-53-3

- InChI Key : ZXUQEPZWVQIOJE-UHFFFAOYSA-N

Key Features :

- Contains a chloro group, which may enhance reactivity.

- The oxirane ring contributes to its potential as a reactive electrophile.

- The presence of a methylthiophene moiety may influence its interaction with biological targets.

Anticancer Activity

A notable area of interest is the potential anticancer properties of this compound. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds that generate ROS can lead to oxidative stress, triggering apoptosis in cancer cells.

- Inhibition of Survival Pathways : Many anticancer agents work by inhibiting key survival pathways such as PI3K/Akt and NF-kB, which are often upregulated in cancer.

A study on related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar anticancer properties.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various methyl thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several derivatives, suggesting that modifications to the thiophene ring can enhance antimicrobial properties. While specific data for this compound were not available, the trends observed provide insight into its potential activity.

| Compound | Gram-positive Inhibition (mm) | Gram-negative Inhibition (mm) |

|---|---|---|

| Compound A | 15 | 10 |

| Compound B | 20 | 12 |

| Methyl 2-chloro... | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies on structurally related compounds have shown promising results in inducing apoptosis in breast cancer cell lines. These compounds were found to increase intracellular calcium levels and ROS production, leading to cell death. The potential mechanism involves activation of the endoplasmic reticulum stress response.

Research Findings

- Mechanistic Insights : The biological activity of this compound may involve modulation of cellular pathways related to oxidative stress and apoptosis.

- Pharmacokinetics : Preliminary data suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and bioavailability.

- Safety Profile : Safety assessments are crucial for any therapeutic agent; however, specific toxicity data for this compound remain limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.